5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide
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Description
The compound “5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide” is a heterocyclic compound . It is part of the triazolothiadiazine class of compounds, which are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a reaction of hydrazonoyl halides with alkyl carbothioates and carbothioamides in the presence of triethylamine has been used to synthesize a series of 1,3,4-thiadiazoles .Scientific Research Applications
Herbicidal Activity
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those structurally related to the chemical , have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Insecticidal Agents
- Novel bioactive sulfonamide thiazole derivatives, including variants of the chemical, demonstrated potent toxic effects as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial Activity
- Some derivatives of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl, related to the chemical in focus, showed promising antimicrobial activity in studies (Abdel-Motaal & Raslan, 2014).
Anti-Diabetic Drug Potential
- A study highlighted the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, akin to the compound , and evaluated their effectiveness as anti-diabetic drugs, working via the Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anti-inflammatory and Analgesic Activities
- Research has shown that certain triazolo[3,4-b][1,3,4]thiadiazines and thiadiazoles, structurally similar to the compound, exhibit significant anti-inflammatory and analgesic activities (Chidananda, Poojary, Sumangala, Kumari, Shetty, & Arulmoli, 2012).
Properties
IUPAC Name |
5-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O2S2/c16-13-6-8-15(24-13)25(22,23)20-11-3-1-10(2-4-11)12-5-7-14-18-17-9-21(14)19-12/h1-9,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYNUPSIXSGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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